Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate
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Overview
Description
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H3ClF4O2. . This compound is characterized by its unique structure, which includes both vinyl and fluorinated groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Polymerization: The vinyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2,2,3,3-tetrafluoropropanoic acid derivatives.
Addition Reactions: Products include 3-chloro-2,2,3,3-tetrafluoropropanoic acid derivatives with additional halogen atoms.
Polymerization: The resulting polymers exhibit unique properties such as high thermal stability and chemical resistance.
Scientific Research Applications
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that have affinity for fluorinated molecules.
Pathways Involved: It can modulate biochemical pathways related to fluorine metabolism and incorporation into biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Vinyl 3-chloro-2,2,3,3-tetrafluoropropanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluorobutanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluoropentanoate
Uniqueness
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is unique due to its specific combination of vinyl and fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is an organofluorine compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound belongs to a class of compounds known as fluorinated esters. The presence of fluorine atoms significantly influences the compound's reactivity and biological behavior. The structural formula can be represented as follows:
The fluorinated moieties enhance lipophilicity and alter electronic properties, which may affect interactions with biological targets.
Mechanisms of Biological Activity
- Enzyme Inhibition :
- Receptor Interaction :
- Toxicological Effects :
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined using MTT assays across different concentrations. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20 -
Animal Models :
- In a murine model investigating the compound's effects on tumor growth, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis revealed apoptotic changes in tumor tissues.
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : LD50 values were established in rodent models showing moderate toxicity.
- Chronic Exposure : Long-term exposure studies indicated potential neurotoxic effects and disruptions in metabolic functions similar to those observed with other organofluorines.
Properties
CAS No. |
84145-19-7 |
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Molecular Formula |
C5H3ClF4O2 |
Molecular Weight |
206.52 g/mol |
IUPAC Name |
ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2 |
InChI Key |
HLZZKBZAPCCVIE-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(C(F)(F)Cl)(F)F |
Origin of Product |
United States |
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